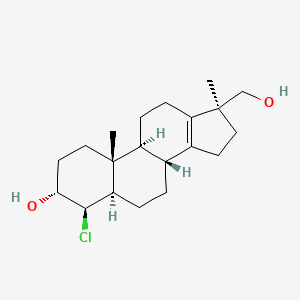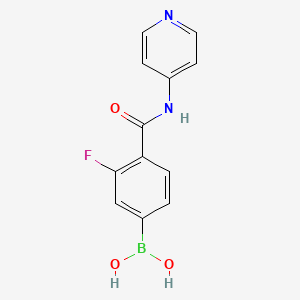![molecular formula C30H22I6N2O8 B13428699 (2S,2'S)-3,3'-(((6,6'-Dihydroxy-5,5'-diiodo-[1,1'-biphenyl]-3,3'-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid)](/img/structure/B13428699.png)
(2S,2'S)-3,3'-(((6,6'-Dihydroxy-5,5'-diiodo-[1,1'-biphenyl]-3,3'-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,2’S)-3,3’-(((6,6’-Dihydroxy-5,5’-diiodo-[1,1’-biphenyl]-3,3’-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid) is a complex organic compound characterized by its multiple iodine and hydroxyl groups. This compound is notable for its unique structural features, which include a biphenyl core and multiple diiodo substitutions, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-3,3’-(((6,6’-Dihydroxy-5,5’-diiodo-[1,1’-biphenyl]-3,3’-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid) typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core is first iodinated to introduce the diiodo groups. This is followed by the introduction of hydroxyl groups through a hydroxylation reaction. The final step involves the coupling of the biphenyl derivative with 2-aminopropanoic acid under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(2S,2’S)-3,3’-(((6,6’-Dihydroxy-5,5’-diiodo-[1,1’-biphenyl]-3,3’-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diiodo groups can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the diiodo groups would yield deiodinated derivatives.
Scientific Research Applications
(2S,2’S)-3,3’-(((6,6’-Dihydroxy-5,5’-diiodo-[1,1’-biphenyl]-3,3’-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2S,2’S)-3,3’-(((6,6’-Dihydroxy-5,5’-diiodo-[1,1’-biphenyl]-3,3’-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid) involves its interaction with specific molecular targets and pathways. The compound’s multiple iodine and hydroxyl groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 6,6’-Diiodo[1,1’-biphenyl]-2,2’-dicarboxylic acid
- Dimethyl 6,6’-diiodo[1,1’-biphenyl]-2,2’-dicarboxylate
- 4,4’-Diiodobiphenyl
Uniqueness
Compared to similar compounds, (2S,2’S)-3,3’-(((6,6’-Dihydroxy-5,5’-diiodo-[1,1’-biphenyl]-3,3’-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid) is unique due to its combination of multiple iodine and hydroxyl groups, as well as its biphenyl core structure. This unique combination of features makes it particularly interesting for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C30H22I6N2O8 |
|---|---|
Molecular Weight |
1299.9 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C30H22I6N2O8/c31-17-9-13(45-27-19(33)1-11(2-20(27)34)5-23(37)29(41)42)7-15(25(17)39)16-8-14(10-18(32)26(16)40)46-28-21(35)3-12(4-22(28)36)6-24(38)30(43)44/h1-4,7-10,23-24,39-40H,5-6,37-38H2,(H,41,42)(H,43,44)/t23-,24-/m0/s1 |
InChI Key |
LUHFHWZFYDOPRZ-ZEQRLZLVSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)C3=C(C(=CC(=C3)OC4=C(C=C(C=C4I)C[C@@H](C(=O)O)N)I)I)O)I)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)C3=C(C(=CC(=C3)OC4=C(C=C(C=C4I)CC(C(=O)O)N)I)I)O)I)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


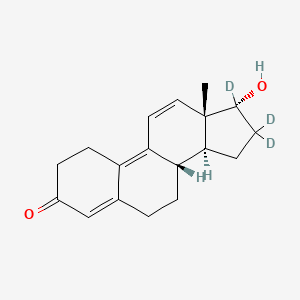
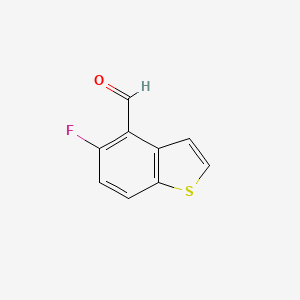
![3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine](/img/structure/B13428632.png)
![(3aR,4R,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B13428635.png)
![1-[4-(4-Tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B13428640.png)
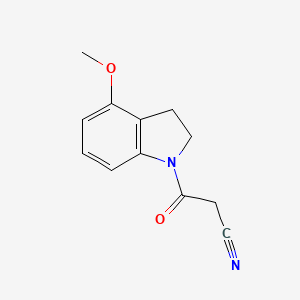
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B13428646.png)
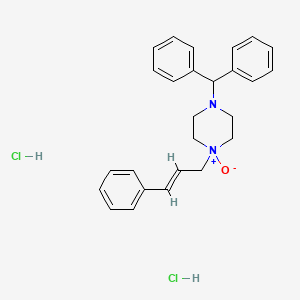
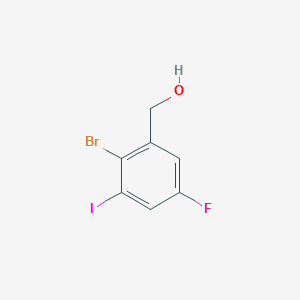
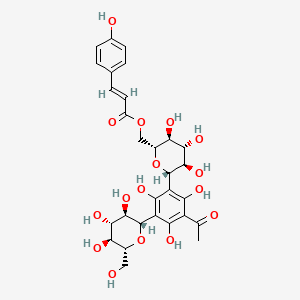
![(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B13428662.png)
